molecular formula C12H17N3O4 B2558080 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034285-51-1

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2558080
CAS No.: 2034285-51-1
M. Wt: 267.285
InChI Key: AWOMFCCCQVLIDE-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a methoxy group, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the methoxypyrazine moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxypyrazine Moiety: This step often involves nucleophilic substitution reactions where the pyrazine ring is introduced to the pyrrolidine structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The methoxy and pyrazine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: shares structural similarities with other methoxypyrazine derivatives and pyrrolidine-containing compounds.

    Methoxypyrazine Derivatives: These compounds often exhibit unique aromatic properties and can be used in flavor and fragrance industries.

    Pyrrolidine-Containing Compounds: These are commonly found in pharmaceuticals and agrochemicals due to their biological activity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of 343.4 g/mol. The structure features a methoxy group, a pyrrolidine moiety, and a methoxypyrazine derivative, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, in silico docking studies suggest that it interacts with targets such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens, suggesting its potential use in treating infectious diseases .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, which could be beneficial in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Mechanism Findings Reference
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition observed; potential for AD treatment
Antimicrobial ActivityVarious pathogensExhibited inhibitory effects against bacterial strains
Anti-inflammatoryCytokine modulationReduced levels of pro-inflammatory cytokines

Case Studies

Several studies have explored the efficacy of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties .
  • Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics .
  • Inflammation Models : Animal models showed that treatment with the compound led to reduced inflammation markers in conditions such as arthritis, indicating its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

2-methoxy-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-17-8-12(16)15-4-3-9(7-15)19-11-6-13-5-10(14-11)18-2/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOMFCCCQVLIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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